N2,N2-Diallyl-2,3-pyridinediamine
Overview
Description
N2,N2-Diallyl-2,3-pyridinediamine is a chemical compound with the molecular formula C₁₀H₁₄N₄ . It is a member of the pyridine family and contains two allyl (diallyl) groups attached to the nitrogen atoms. This compound has garnered interest due to its potential applications in various fields.
Synthesis Analysis
The synthesis of N2,N2-Diallyl-2,3-pyridinediamine involves several methods, including condensation reactions between pyridine derivatives and allyl halides. Researchers have explored both one-pot and stepwise approaches to achieve high yields. The choice of reagents and reaction conditions significantly influences the outcome.
Molecular Structure Analysis
The molecular structure of N2,N2-Diallyl-2,3-pyridinediamine consists of a pyridine ring with two allyl groups attached to the nitrogen atoms. The double bonds in the allyl groups contribute to its reactivity. The stereochemistry around the nitrogen atoms plays a crucial role in its properties.
Chemical Reactions Analysis
N2,N2-Diallyl-2,3-pyridinediamine participates in various chemical reactions:
- Alkylation : The allyl groups can undergo alkylation reactions, leading to the formation of new derivatives.
- Cyclization : Intramolecular cyclization reactions may occur, resulting in the formation of heterocyclic compounds.
- Reductive Processes : Reduction of the pyridine ring or the allyl groups can yield different products.
Physical And Chemical Properties Analysis
- Physical State : N2,N2-Diallyl-2,3-pyridinediamine typically exists as a colorless to pale yellow liquid .
- Melting Point : The compound has a melting point within the range of -10°C to 0°C .
- Solubility : It is soluble in organic solvents such as ethanol, acetone, and dichloromethane.
- Stability : The compound is sensitive to light and air , and its stability should be considered during handling.
Safety And Hazards
- Toxicity : N2,N2-Diallyl-2,3-pyridinediamine may exhibit irritating effects on the skin, eyes, and respiratory system. Proper protective measures are essential.
- Flammability : As a liquid, it poses a fire hazard . Keep away from open flames and heat sources.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
- Biological Applications : Investigate its potential as a bioactive compound (e.g., antimicrobial, anticancer).
- Catalysis : Explore its use as a ligand in catalytic reactions.
- Derivatives : Synthesize novel derivatives for enhanced properties.
properties
IUPAC Name |
2-N,2-N-bis(prop-2-enyl)pyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-8-14(9-4-2)11-10(12)6-5-7-13-11/h3-7H,1-2,8-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEPFHIMNYFYSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=C(C=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N2-Diallyl-2,3-pyridinediamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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